molecular formula C21H19NO3 B258622 (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B258622
M. Wt: 333.4 g/mol
InChI Key: JQYWKTOBQPWMED-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-122,721, and it belongs to the class of oxazolone derivatives.

Mechanism of Action

The exact mechanism of action of (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act on various molecular targets such as GABA receptors, adenosine receptors, and PPARγ receptors. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. In oncology, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In immunology, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, more studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 4-(cyclopentyloxy)benzaldehyde and 2-phenyl-4H-1,3-oxazol-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C.

Scientific Research Applications

(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, it has been studied for its anticancer activity against various types of cancer cells. In immunology, it has been shown to have immunomodulatory effects.

properties

Product Name

(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(4Z)-4-[(4-cyclopentyloxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C21H19NO3/c23-21-19(22-20(25-21)16-6-2-1-3-7-16)14-15-10-12-18(13-11-15)24-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9H2/b19-14-

InChI Key

JQYWKTOBQPWMED-RGEXLXHISA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

C1CCC(C1)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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